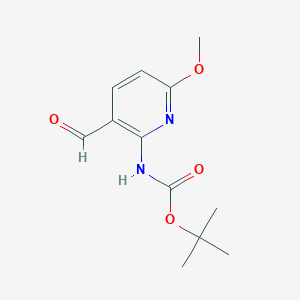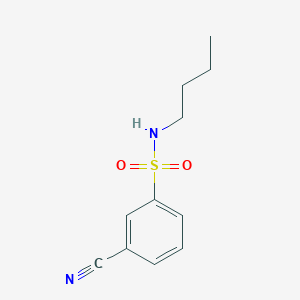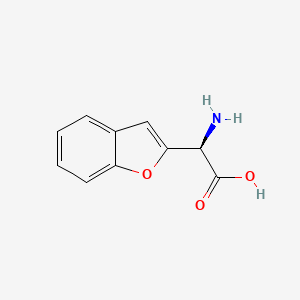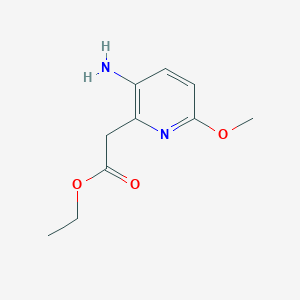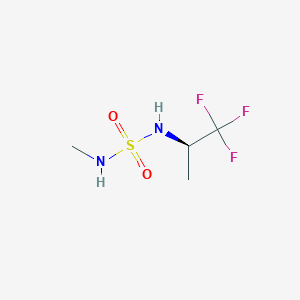
(R)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is a chiral compound characterized by the presence of a trifluoromethyl group, a propyl chain, and a sulfamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1,1,1-trifluoro-2-propanol and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with methylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the sulfamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, polymers, and other materials science fields.
Wirkmechanismus
The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the sulfamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamide: The enantiomer of the compound, with similar but distinct biological activities.
N-Methyl-1,1,1-trifluoro-2-propylamine: Lacks the sulfamide group, resulting in different chemical and biological properties.
N-Methyl-1,1,1-trifluoro-2-propylsulfonamide: Contains a sulfonamide group instead of a sulfamide group, leading to variations in reactivity and applications.
Uniqueness
®-N-Methyl-1,1,1-trifluoro-2-propylsulfamide is unique due to its combination of a trifluoromethyl group and a chiral center, which imparts specific stereochemical and electronic properties. This uniqueness makes it valuable for applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C4H9F3N2O2S |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2R)-1,1,1-trifluoro-N-(methylsulfamoyl)propan-2-amine |
InChI |
InChI=1S/C4H9F3N2O2S/c1-3(4(5,6)7)9-12(10,11)8-2/h3,8-9H,1-2H3/t3-/m1/s1 |
InChI-Schlüssel |
YAOAOPPXYHQOTD-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C(F)(F)F)NS(=O)(=O)NC |
Kanonische SMILES |
CC(C(F)(F)F)NS(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)
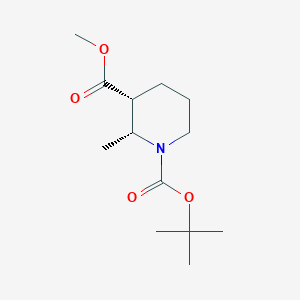
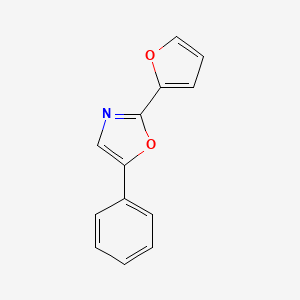
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)
![Methyl 2,4-dioxo-1,2,3,4-tetrahydropyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13088456.png)
